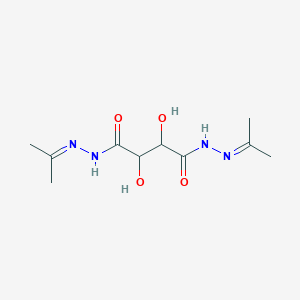
2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: is an organic compound with the molecular formula C10H16N2O4 It is known for its unique structure, which includes two hydroxyl groups and two imine groups attached to a butanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds through the formation of imine bonds between the amine groups of the butanediamide and the carbonyl groups of the acetone.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Basic Conditions: Alternatively, bases like sodium hydroxide or potassium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
科学研究应用
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The hydroxyl and imine groups play a crucial role in its interactions with biological targets and in catalysis.
相似化合物的比较
- 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide
- 2,3-dihydroxy-N,N’-bis(2-chlorophenyl)butanediamide
Comparison:
- 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide is unique due to its imine groups, which provide distinct reactivity compared to similar compounds with different substituents.
- The presence of hydroxyl groups in the compound enhances its solubility and reactivity in aqueous environments, making it more versatile in various applications.
属性
IUPAC Name |
2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-5(2)11-13-9(17)7(15)8(16)10(18)14-12-6(3)4/h7-8,15-16H,1-4H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSLOVUESOCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C(C(=O)NN=C(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














